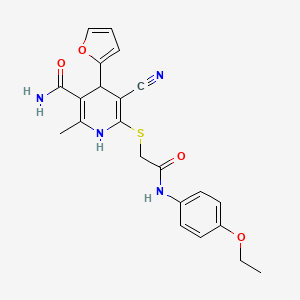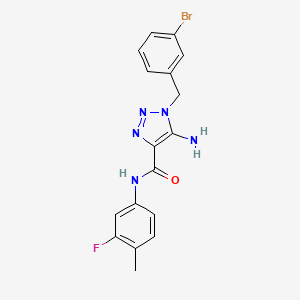
5-amino-1-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-amino-1-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the triazole ring, amide linkage, and substituted aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds, which can be informative for understanding the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related triazole compounds involves multiple steps, including acetylation, dehydration, ammonolysis, and acid-catalyzed fusion, as described in the preparation of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine and its derivatives . Additionally, ruthenium-catalyzed cycloaddition has been employed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, providing a method to avoid the Dimroth rearrangement and achieve regiocontrol in the synthesis of triazole-based scaffolds . These methods could potentially be adapted for the synthesis of "5-amino-1-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide."
Molecular Structure Analysis
Crystal structure determination is a crucial step in confirming the molecular structure of synthesized compounds. For instance, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined after its synthesis, providing detailed information about the arrangement of atoms and the geometry of the molecule . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using X-ray diffraction, revealing the presence of intramolecular hydrogen bonds and π-π stacking interactions . These techniques would be applicable for analyzing the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of triazole compounds can be influenced by the presence of substituents on the triazole ring and the nature of the functional groups attached to it. The papers provided do not directly address the chemical reactions of the specific compound , but they do highlight the reactivity of similar triazole and indazole derivatives in the context of their synthesis and potential as biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of halogen substituents, as seen in the related compounds, can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic properties . The amide linkage and the triazole ring are also important for the compound's stability and potential for hydrogen bonding, which can impact solubility and bioavailability.
Biological Activity
Triazole derivatives have been shown to possess a range of biological activities, including inhibition of enzymes like purine nucleoside phosphorylase and antitumor activity against various cancer cell lines . The specific activities of "5-amino-1-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" would need to be empirically determined, but the related research suggests potential for pharmacological applications.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds featuring the triazole ring and related structures have been synthesized and evaluated for their antitumor activities. For instance, triazole derivatives synthesized through various chemical reactions have shown inhibitory effects on cancer cell proliferation. These studies suggest that triazole-containing compounds can serve as templates for developing new anticancer agents, highlighting the potential for the compound of interest to be explored in cancer research (Hao et al., 2017; Bekircan et al., 2008).
Antimicrobial Activity
Research has demonstrated that triazole derivatives possess significant antimicrobial properties. The synthesis and modification of the triazole ring structure, often in combination with other functional groups, have led to compounds with activity against a range of bacterial and fungal pathogens. This suggests the potential for the compound to be investigated for its antimicrobial efficacy (Bektaş et al., 2007).
Enzyme Inhibition
The triazole ring, especially when incorporated into more complex structures, has shown potential as an enzyme inhibitor. Studies on various triazole derivatives have explored their inhibitory effects on key biological enzymes, which can be leveraged for therapeutic purposes, such as in the treatment of Alzheimer's disease and diabetes. This area of research indicates that exploring the enzyme inhibitory activity of the compound could be fruitful (Saleem et al., 2018).
Eigenschaften
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN5O/c1-10-5-6-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWMZRBVQAKUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)
![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)

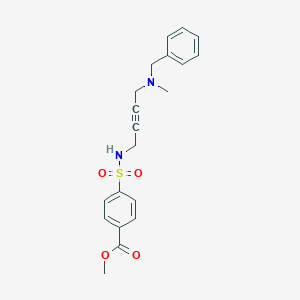
![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)
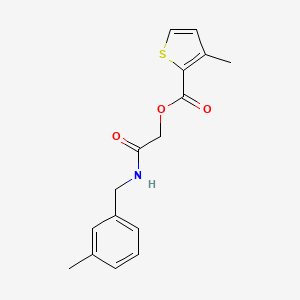
![2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2521786.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)
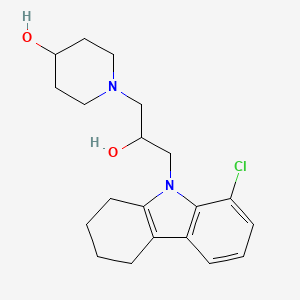
![(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2521791.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)
